2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound with a unique structure that combines a triazole ring and a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the construction of the spirocyclic system. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane include other triazole-containing molecules and spirocyclic compounds. Examples include:
Uniqueness
What sets this compound apart is its combination of a triazole ring and a spirocyclic system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-19-9-14(17-18-19)15(21)20-10-16(11-20)7-13(8-16)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSFGJHUJSLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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